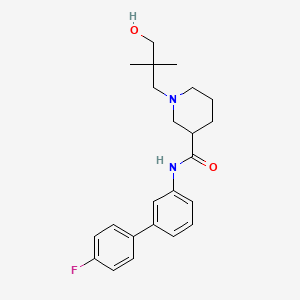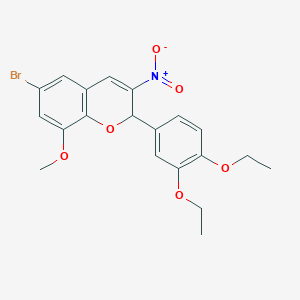![molecular formula C15H10F4N2O4S B4296317 N-[({2-[(difluoromethyl)sulfonyl]phenyl}amino)carbonyl]-2,6-difluorobenzamide](/img/structure/B4296317.png)
N-[({2-[(difluoromethyl)sulfonyl]phenyl}amino)carbonyl]-2,6-difluorobenzamide
Übersicht
Beschreibung
N-[({2-[(difluoromethyl)sulfonyl]phenyl}amino)carbonyl]-2,6-difluorobenzamide, also known as Difluoromethylornithine (DFMO), is a small molecule inhibitor that targets the enzyme ornithine decarboxylase (ODC). ODC is a key enzyme in the biosynthesis of polyamines, which are essential for cell proliferation and differentiation. DFMO has been extensively studied for its potential use in the treatment of various diseases, including cancer, parasitic infections, and neurodegenerative disorders.
Wirkmechanismus
DFMO targets the enzyme ODC, which is responsible for the biosynthesis of polyamines. Polyamines are essential for cell proliferation and differentiation, and their dysregulation has been implicated in various diseases, including cancer and parasitic infections. By inhibiting ODC, DFMO reduces polyamine levels, which leads to decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects:
DFMO has been shown to have various biochemical and physiological effects. In cancer, DFMO has been shown to reduce tumor growth and metastasis by inhibiting polyamine biosynthesis. In parasitic infections, DFMO has been shown to reduce parasite growth and improve survival rates. In neurodegenerative disorders, DFMO has been shown to reduce neuroinflammation and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
DFMO has several advantages for lab experiments, including its small molecular size, high specificity for ODC, and well-characterized mechanism of action. However, DFMO also has some limitations, such as its relatively low potency and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on DFMO. One area of interest is the development of more potent and selective ODC inhibitors. Another area of interest is the use of DFMO in combination with other drugs or therapies to enhance its efficacy. Additionally, further research is needed to fully understand the mechanisms underlying the effects of DFMO in various diseases.
Wissenschaftliche Forschungsanwendungen
DFMO has been extensively studied for its potential use in the treatment of various diseases. In cancer, DFMO has been shown to inhibit tumor growth and metastasis by reducing polyamine levels. DFMO has also been studied for its potential use in the treatment of parasitic infections, such as African sleeping sickness and Chagas disease. In neurodegenerative disorders, DFMO has been shown to reduce neuroinflammation and improve cognitive function.
Eigenschaften
IUPAC Name |
N-[[2-(difluoromethylsulfonyl)phenyl]carbamoyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4N2O4S/c16-8-4-3-5-9(17)12(8)13(22)21-15(23)20-10-6-1-2-7-11(10)26(24,25)14(18)19/h1-7,14H,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAPUDXMECZIFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC(=O)C2=C(C=CC=C2F)F)S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-methoxyphenyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-3-nitrobenzamide](/img/structure/B4296234.png)
![4-bromo-N-[2-(2-furyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4296237.png)
![4-bromo-N-[2-(4-methoxyphenyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4296245.png)
![N-[2-(4-fluorophenyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4296250.png)
![2-chloro-N-[1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4296255.png)
![4-butoxy-N-[2-(4-methoxyphenyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4296260.png)
![methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B4296277.png)


![2-{[7-(2-ethylhexyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4296313.png)
![8-{[2-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)-2-oxoethyl]thio}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4296314.png)
![3-(3-ethoxy-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B4296324.png)
![{4-[3-benzoyl-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid](/img/structure/B4296336.png)
![(4-{3-benzoyl-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenoxy)acetic acid](/img/structure/B4296340.png)
